2,6-Dichloroimidazo[1,2-A]pyridine
Overview
Description
2,6-Dichloroimidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel C-Nucleosides : Gudmundsson, Drach, and Townsend (1996) synthesized a novel ribosylated imidazo[1,2-a]pyridine C-nucleoside using 2,6-dichloroimidazo[1,2-a]pyridine. This work demonstrated an unexpected site of ribosylation, contributing to the understanding of nucleoside chemistry (Gudmundsson, Drach, & Townsend, 1996).
Therapeutic Agent Development : Deep et al. (2016) discussed the imidazo[1,2-a]pyridine scaffold's broad range of applications in medicinal chemistry. They highlighted its potential in developing anticancer, antimicrobial, antiviral, and other therapeutic agents (Deep et al., 2016).
Chemosensor Development : Chetia and Iyer (2008) explored 2,6-bis(2-benzimidazolyl)pyridine, a derivative of this compound, as a chemosensor for fluoride ions. This study showcased the potential of such compounds in developing sensors based on chemical shifts and optical modifications (Chetia & Iyer, 2008).
Synthesis of Acyclic Nucleoside Analogs : Williams et al. (2003) synthesized acyclic C-nucleoside analogs of 2,6-dichloro- and 2,6,7-trichloroimidazo[1,2-a]pyridine and tested them for antiviral activity. This research contributed to the development of new compounds with potential antiviral properties (Williams et al., 2003).
Coordination Chemistry : Yin et al. (2021) used a derivative of this compound in constructing various dimensionality coordination polymers. Their work demonstrated the flexibility of these compounds in developing complex chemical structures with potential applications in materials science (Yin et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloroimidazo[1,2-A]pyridine and its derivatives are cancer cells, particularly those with the KRAS G12C mutation . This mutation is prevalent in many types of cancer, making it a significant target for anticancer agents .
Mode of Action
This compound interacts with its targets through a process known as covalent bonding . This interaction results in the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells . The compound’s mode of action is further enhanced by its ability to undergo various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The compound affects the KRAS pathway, a critical signaling pathway in cells . By inhibiting the KRAS G12C mutation, this compound disrupts the normal functioning of this pathway, leading to the death of cancer cells .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth . In particular, the compound has shown potent anticancer activity against cells with the KRAS G12C mutation . This makes it a promising candidate for the treatment of cancers associated with this mutation.
Biochemical Analysis
Cellular Effects
They influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dichloroimidazo[1,2-A]pyridine is not well-established. Imidazo[1,2-a]pyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s likely that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It’s possible that it could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
2,6-dichloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTQWRHXALXHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472124 | |
Record name | 2,6-Dichloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-60-9 | |
Record name | 2,6-Dichloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the reaction of 2,6-Dichloroimidazo[1,2-a]pyridine with ribonolactone unique?
A1: The research primarily focuses on the unexpected outcome of the reaction between this compound and ribonolactone. Instead of the predicted N-ribosylation, the reaction yielded a C-nucleoside, indicating an unusual ribosylation at a carbon atom of the imidazo[1,2-a]pyridine ring []. This unexpected result highlights the complex reactivity of this compound and opens up new possibilities for synthesizing novel C-nucleosides with potential biological activity.
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